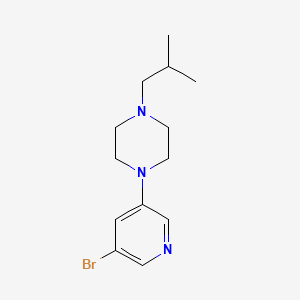

1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine

Description

1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine is a bromopyridine-substituted piperazine derivative characterized by a 5-bromopyridin-3-yl group attached to the piperazine core and an isobutyl substituent at the 4-position. This compound is of interest in medicinal chemistry due to the pharmacophoric significance of both bromopyridine and piperazine moieties, which are frequently employed in drug discovery for targeting enzymes, ion channels, and receptors .

Properties

IUPAC Name |

1-(5-bromopyridin-3-yl)-4-(2-methylpropyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrN3/c1-11(2)10-16-3-5-17(6-4-16)13-7-12(14)8-15-9-13/h7-9,11H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQNWSLEPMXXAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCN(CC1)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general synthetic route involves the coupling of 5-bromopyridine with an appropriate piperazine derivative under the influence of a palladium catalyst and a boron reagent . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring, leading to the formation of various oxidized or reduced derivatives.

Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used but generally involve the substitution of the bromine atom or modifications to the piperazine ring .

Scientific Research Applications

1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmacologically active molecules.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are of interest in drug discovery and development.

Biological Studies: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and other biochemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . The inhibition occurs through the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Isobutyl vs.

- Bromopyridine Position : The 3-position of bromopyridine (target compound) may favor π-stacking interactions in receptor binding compared to 2-position isomers, as seen in TRPV6 inhibitors .

Biological Activity

1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its anti-inflammatory properties, kinase inhibition, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

This structure features a brominated pyridine ring, which is known to influence biological activity through various mechanisms.

1. Anti-Inflammatory Activity

Recent studies have evaluated the anti-inflammatory effects of 1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine. In a study involving RAW264.7 macrophages, the compound demonstrated significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion:

- Experimental Setup : Cells were pre-treated with the compound at a concentration of 6.0 μM for 2 hours prior to LPS exposure.

- Findings : The compound reduced NO production to 55.39 ± 0.91% compared to the control, indicating a potent anti-inflammatory effect relative to the standard reference compound, pyrrolidine dithiocarbamate (PDTC), which resulted in an inhibition rate of 68.32 ± 2.69% .

2. Kinase Inhibition

1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine has shown promise as an inhibitor of various kinases, which are crucial in many signaling pathways related to cell growth and proliferation.

- Mechanism : The compound is believed to modulate kinase activity, potentially impacting pathways involved in diabetes and neurodegenerative diseases. Specifically, it has been noted for inhibiting glycogen synthase kinase 3 (GSK-3), which is implicated in Alzheimer's disease and other conditions .

Case Study: Inhibition of GSK-3

A significant body of research highlights the role of GSK-3 in various diseases, including diabetes and Alzheimer's. Inhibitors of GSK-3 can lead to reduced levels of amyloid-beta peptides and hyperphosphorylated tau protein, both hallmarks of Alzheimer's pathology.

| Compound | Effect on GSK-3 | Reference |

|---|---|---|

| Lithium | 50% decrease in amyloid-beta levels | |

| 1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine | Potential inhibitor |

Pharmacological Applications

The diverse biological activities of this compound suggest potential applications in treating inflammatory diseases and neurodegenerative disorders:

- Anti-diabetic Effects : By inhibiting GSK-3, the compound may enhance insulin sensitivity and glucose uptake.

- Neuroprotective Effects : Its ability to inhibit tau hyperphosphorylation could provide therapeutic benefits in Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.